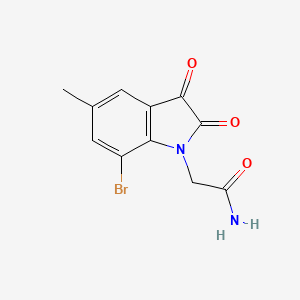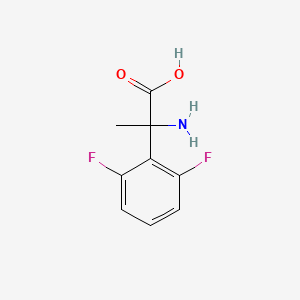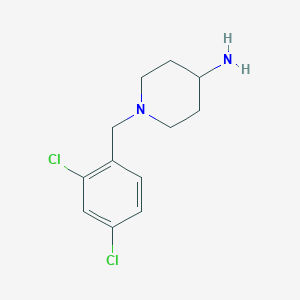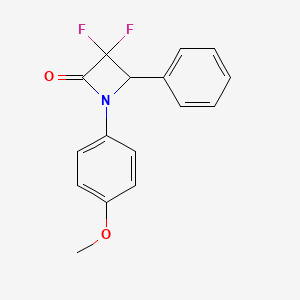
3-amino-N-(2-methylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-methylpropyl)propanamide is an organic compound with the molecular formula C(7)H({16})N(_2)O It is a derivative of propanamide, featuring an amino group and a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination of Propanamide: : One common method to synthesize 3-amino-N-(2-methylpropyl)propanamide involves the amination of propanamide. This can be achieved by reacting propanamide with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
-
Reductive Amination: : Another synthetic route involves the reductive amination of a suitable precursor, such as 3-oxo-N-(2-methylpropyl)propanamide. This process involves the reduction of the carbonyl group to an amine using a reducing agent like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-amino-N-(2-methylpropyl)propanamide can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
-
Reduction: : The compound can be reduced to form secondary amines or other reduced derivatives. Reducing agents such as NaBH(_4) or LiAlH(_4) are typically used.
-
Substitution: : Substitution reactions can occur at the amino group or the propanamide moiety. For example, halogenation can be achieved using reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)).
Common Reagents and Conditions
Oxidation: H(_2)O(_2), KMnO(_4), and other oxidizing agents.
Reduction: NaBH(_4), LiAlH(_4), and catalytic hydrogenation.
Substitution: SOCl(_2), PBr(_3), and other halogenating agents.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized forms.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
3-amino-N-(2-methylpropyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive amino group.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-amino-N-(2-methylpropyl)propanamide exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-isobutylpropanamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3-amino-N-(2-ethylpropyl)propanamide:
Uniqueness
3-amino-N-(2-methylpropyl)propanamide is unique due to its specific substituent pattern, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-amino-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3-5,8H2,1-2H3,(H,9,10) |
InChI Key |
VLGWASXIZDWMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)

![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)




